molecular formula C16H11N5O8S B2973117 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide CAS No. 886913-90-2

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide

Cat. No. B2973117
CAS RN: 886913-90-2
M. Wt: 433.35
InChI Key: HNCCSJMTUKQJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It also contains a methylsulfonyl group attached to a phenyl ring . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized for their antibacterial activity . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, combining thiazole and sulfonamide groups .

Scientific Research Applications

Antibacterial Activity and Mechanism of Action Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae. These derivatives have shown to improve plant resistance by increasing superoxide dismutase and peroxidase activities in rice, enhancing chlorophyll content, and reducing malondialdehyde content, thereby mitigating damage caused by bacterial infections. Notably, these compounds also inhibit the production of extracellular polysaccharide, affecting the gene expression levels of certain bacterial genes involved in pathogenesis (Li Shi et al., 2015).

Anticancer Potential Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety has revealed potent cytotoxic activity against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF‐7 (breast cancer). These compounds have displayed low toxicity in normal cells and induce apoptosis and cell cycle arrest at the G1 phase, highlighting their potential as cancer therapeutics (P. Ravichandiran et al., 2019).

Antimicrobial and Antitubercular Agents Novel sulfonyl derivatives have shown moderate to significant antibacterial and antifungal activities, with certain compounds being highlighted as excellent antitubercular molecules. This indicates their potential application in treating bacterial, fungal, and tubercular infections, contributing to the development of new antimicrobial and antitubercular agents (G. V. Suresh Kumar et al., 2013).

Antiviral Research The investigation into N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives has identified inhibitors of HIV-1 replication, with certain derivatives showing promising activity against HIV-1 replication without significant cytotoxicity. This research opens up new avenues for the development of antiviral therapies targeting HIV-1 (Zhiping Che et al., 2015).

properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O8S/c1-30(27,28)13-4-2-9(3-5-13)15-18-19-16(29-15)17-14(22)10-6-11(20(23)24)8-12(7-10)21(25)26/h2-8H,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCCSJMTUKQJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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